Potent and Selective Human CES1 Inhibition: A 476-Fold Advantage over 5-LOX
4-(1-Methoxycyclobutyl)benzoic acid exhibits a stark difference in its inhibitory profile against two distinct human enzymes, underscoring its selectivity. It demonstrates potent inhibition of human recombinant carboxylesterase 1 (CES1) with an IC50 of 21 nM [1]. In contrast, its activity against human 5-lipoxygenase (5-LOX) is negligible, with an IC50 exceeding 10,000 nM [2]. This data delineates a clear target preference.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | CES1: IC50 = 21 nM; 5-LOX: IC50 > 10,000 nM |
| Comparator Or Baseline | Comparison between its activity on two different human enzymes (CES1 vs. 5-LOX) from two independent assays. |
| Quantified Difference | >476-fold selectivity for CES1 over 5-LOX |
| Conditions | CES1 assay: Human recombinant CES1 expressed in baculovirus-infected BTI insect cells, using 4-NPA as substrate. 5-LOX assay: Human recombinant 5-LOX expressed in E. coli BL21(DE3), assessing reduction in all-trans LTB4 and 5-HETE formation. |
Why This Matters
This selective inhibition profile identifies the compound as a valuable chemical probe for CES1-related studies, avoiding confounding activity against the off-target 5-LOX pathway.
- [1] BindingDB. (n.d.). BDBM50570560 / CHEMBL4872772. Bioactivity data for 4-(1-Methoxycyclobutyl)benzoic acid. View Source
- [2] BindingDB. (n.d.). BDBM50591538 / CHEMBL5205807. Bioactivity data for a compound containing the 4-(1-Methoxycyclobutyl)benzoyl moiety. View Source
